Fluorosulfuric acid, 5-methyl-2-pyridinyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

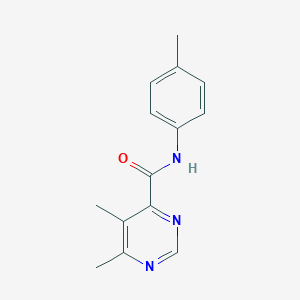

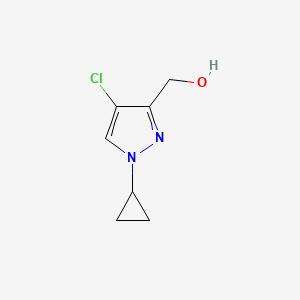

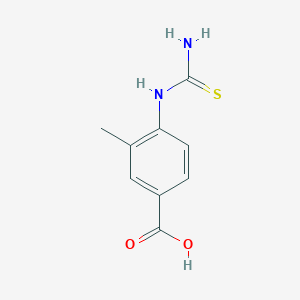

Fluorosulfuric acid, 5-methyl-2-pyridinyl ester is a derivative of Fluorosulfuric acid . Fluorosulfuric acid is an inorganic compound with the chemical formula HSO3F and is one of the strongest acids commercially available . It is a tetrahedral molecule and is closely related to sulfuric acid, H2SO4, substituting a fluorine atom for one of the hydroxyl groups .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

- Synthesis of Camptothecin Analogs : Fluoropyridinium salts, closely related to Fluorosulfuric acid, 5-methyl-2-pyridinyl ester, have been utilized in the synthesis of camptothecin analogs, indicating potential for the development of novel anticancer agents. The process involves the nucleophilic addition of alpha-(methylsulfanyl)ester enolates to N-alkyl-2-fluoropyridinium salts, highlighting the compound's utility in complex organic syntheses (Bennasar et al., 2002).

- Molecular Structure Analysis : The molecular structure of fluorosulphuric acid methyl ester, a compound structurally similar to Fluorosulfuric acid, 5-methyl-2-pyridinyl ester, has been studied using microwave spectroscopy and electron diffraction. This research provides valuable insights into the molecular geometry of similar compounds, which is essential for understanding their reactivity and potential applications in various chemical reactions (Hargittai et al., 1977).

Environmental Remediation

- Herbicide Degradation : Studies on the environmental behavior and degradation of fluroxypyr, a compound related to Fluorosulfuric acid, 5-methyl-2-pyridinyl ester, have shown that various physiochemical and biological factors can significantly affect its degradation in soils. This research is crucial for understanding the fate of similar fluorinated compounds in the environment and developing strategies for their remediation (Tao & Yang, 2011).

Catalysis

- Esterification Catalysis : Bronsted acidic ionic liquids (BAILs) composed of [HSO4] have been developed as catalysts for esterification reactions, demonstrating the potential of similar sulfonic acid derivatives for catalytic applications. This research offers a noncorrosive, efficient approach to esterification, which could be applicable for compounds like Fluorosulfuric acid, 5-methyl-2-pyridinyl ester in synthetic chemistry (Tao et al., 2011).

properties

IUPAC Name |

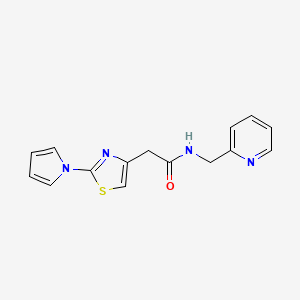

2-fluorosulfonyloxy-5-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-6(8-4-5)11-12(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBAHYYQZODWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorosulfuric acid, 5-methyl-2-pyridinyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

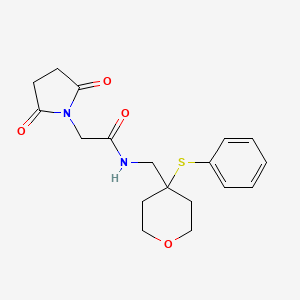

![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)